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molecular formula C14H10O2 B043051 9H-Fluorene-9-carboxylic acid CAS No. 1989-33-9

9H-Fluorene-9-carboxylic acid

Cat. No. B043051
M. Wt: 210.23 g/mol
InChI Key: DNVJGJUGFFYUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564700

Procedure details

A solution of 332 g (1.9 moles) of fluorene and 974 g (8.2 moles) of diethyl carbonate was added with cooling to keep the temperature no higher than 40° C. to a mixture of 584 g (4.6 moles) of diethyl carbonate and 186 g (2.2 moles) of potassium ethylate in a reaction vessel and the mixture was stirred at 65°-70° C. for 5 hours and was cooled to 20° C. The mixture was slowly poured into a solution of 220 g (2.2 moles) of hydrochloric acid and 500 g of water with cooling to keep the temperature at a maximum of 40° C. The product was then treated as in Example 1 to obtain 280 g of fluorene-9-carboxylic acid in the form of light-beige crystals melting at 227°-229° C. (72.7% yield based on fluorene).
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
974 g
Type
reactant
Reaction Step One
Quantity
584 g
Type
reactant
Reaction Step Two
Name
potassium ethylate
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Name
Quantity
500 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:14](=O)([O:18]CC)[O:15]CC.CC[O-].[K+].Cl>O>[CH:1]1[C:13]2[CH:12]([C:14]([OH:18])=[O:15])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
332 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
974 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Two
Name
Quantity
584 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
potassium ethylate
Quantity
186 g
Type
reactant
Smiles
CC[O-].[K+]
Step Three
Name
Quantity
220 g
Type
reactant
Smiles
Cl
Name
Quantity
500 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65°-70° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
no higher than 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
at a maximum of 40° C
ADDITION
Type
ADDITION
Details
The product was then treated as in Example 1

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 280 g
YIELD: CALCULATEDPERCENTYIELD 70.1%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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